molecular formula C19H25N3O3 B7590955 Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate

Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate

Cat. No.: B7590955
M. Wt: 343.4 g/mol
InChI Key: HORPJCMMPJGTMY-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate is a quinoline derivative with a morpholine group and an ethyl ester moiety. Quinolines are heterocyclic aromatic organic compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 6-methylquinoline-3-carboxylic acid as the starting material.

  • Reaction Steps:

    • Nitration: The quinoline core is nitrated to introduce a nitro group at the 4-position.

    • Reduction: The nitro group is reduced to an amine using reducing agents like iron and hydrochloric acid.

    • Amination: The amine group is then reacted with 2-chloroethyl morpholine to introduce the morpholine moiety.

    • Esterification: Finally, the carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Types of Reactions:

  • Oxidation: The quinoline core can undergo oxidation reactions to form quinone derivatives.

  • Reduction: Reduction reactions can convert nitro groups to amine groups.

  • Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like iron and hydrochloric acid, or catalytic hydrogenation.

  • Substitution: Electrophiles such as alkyl halides and acyl chlorides, often in the presence of a base.

Major Products Formed:

  • Quinone Derivatives: Resulting from oxidation reactions.

  • Amine Derivatives: Resulting from reduction reactions.

  • Substituted Quinolines: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry.

Biology: Quinoline derivatives are known for their biological activities, and this compound is studied for its potential antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its use in developing new therapeutic agents, particularly in the treatment of infections and cancer.

Industry: The compound is used in the chemical industry for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate is not fully understood, but it is believed to involve interactions with biological targets such as enzymes or receptors. The morpholine group may enhance the compound's ability to penetrate cell membranes, while the quinoline core interacts with specific molecular targets.

Comparison with Similar Compounds

  • Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)indole-3-carboxylate: A structurally similar compound with an indole core instead of quinoline.

  • Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate hydrochloride: A salt form of the compound, which may have different solubility and stability properties.

Uniqueness: The presence of the quinoline core in this compound distinguishes it from similar indole derivatives, potentially leading to different biological activities and applications.

Properties

IUPAC Name

ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-3-25-19(23)16-13-21-17-5-4-14(2)12-15(17)18(16)20-6-7-22-8-10-24-11-9-22/h4-5,12-13H,3,6-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORPJCMMPJGTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCN3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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